Carvedilol-d3 N-β-D-Glucuronide is a glucuronide metabolite derived from Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of heart failure and hypertension. This glucuronide form is significant in pharmacokinetic studies as it provides insights into the metabolism and excretion pathways of Carvedilol, enhancing the understanding of its therapeutic effects and safety profile.
Carvedilol-d3 N-β-D-Glucuronide is synthesized from Carvedilol, which is a widely used medication. The compound can be obtained through specialized chemical synthesis processes that involve glucuronidation, a common metabolic reaction where glucuronic acid is conjugated to a substrate.
Carvedilol-d3 N-β-D-Glucuronide falls under the category of pharmaceutical metabolites. It is classified as a beta-adrenergic antagonist and is specifically categorized as a glucuronide conjugate, which plays a crucial role in drug metabolism.
The synthesis of Carvedilol-d3 N-β-D-Glucuronide typically involves the following steps:
Carvedilol-d3 N-β-D-Glucuronide has a complex molecular structure characterized by its functional groups that include:
Carvedilol-d3 N-β-D-Glucuronide undergoes several chemical reactions that are crucial for its function and metabolism:
The specific conditions and reagents used will determine the products formed during these reactions.
The mechanism of action for Carvedilol-d3 N-β-D-Glucuronide primarily involves its interaction with beta-adrenergic receptors:
Carvedilol-d3 N-β-D-Glucuronide has several applications in scientific research:
This compound is invaluable for researchers aiming to understand drug metabolism better and develop safer therapeutic agents targeting cardiovascular diseases.
Carvedilol-d3 N-β-D-Glucuronide is a deuterium-labeled metabolite of carvedilol, a clinically significant β-adrenergic receptor antagonist. The compound's molecular formula is C30D3H31N2O10, with a precise molecular weight of 585.617 g/mol and an accurate mass of 585.24 Da [2] [3]. The deuterium atoms are strategically incorporated as a trideuteriomethoxy group (-OCD3) replacing the methoxy group (-OCH3) in the parent carvedilol structure [6] [7]. This specific labeling position was selected because the methoxy group is metabolically stable and does not participate in significant metabolic reactions, ensuring the isotopic label remains intact during biological studies [7].
The isotopic enrichment of Carvedilol-d3 N-β-D-Glucuronide is typically ≥98%, which is critical for its function as an internal standard in mass spectrometry [3] [8]. This high isotopic purity minimizes isotopic cross-talk during quantitative analysis and ensures a consistent +3 Da mass shift relative to the non-deuterated glucuronide metabolite [7]. The deuterium labeling induces subtle but analytically valuable changes in the compound's physicochemical behavior, including reduced C-D bond vibrational frequency (affecting infrared spectroscopy) and altered nuclear magnetic resonance (NMR) signals [7].
Table 1: Molecular Characterization Data of Carvedilol-d3 N-β-D-Glucuronide
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C30D3H31N2O10 | Distinguishes from non-deuterated analog |
Molecular Weight | 585.617 g/mol | +3 Da shift enables MS discrimination |
Isotopic Purity | ≥98% | Minimizes isotopic cross-talk in quantification |
Deuterium Position | 2-(Trideuteriomethoxy)phenoxy moiety | Metabolic stability of label position |
Accurate Mass | 585.24 Da | Precise identification in HRMS applications |
The stereochemical architecture of Carvedilol-d3 N-β-D-Glucuronide is complex and biologically significant. The glucuronic acid moiety exhibits a defined β-D-glucopyranuronic acid configuration with specific stereochemistry: (2S,3S,4S,5R,6R) at its chiral centers [3] [6]. This configuration is essential for biological recognition by transport proteins and enzymatic systems [7]. The glucuronide conjugation occurs specifically at the secondary amine group (N-glucuronidation) of the carvedilol moiety rather than the phenolic oxygen (O-glucuronidation) [6] [8]. This N-glucuronide formation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A and UGT2B subfamilies [7].
The carvedilol component retains the parent drug's racemic chiral center at the alkylamine side chain, existing as a mixture of R(+) and S(-) enantiomers [5] [7]. Research indicates stereoselective differences in the metabolism of carvedilol enantiomers, potentially extending to their glucuronide conjugation rates and affinities for UGT enzymes [5] [7]. The β-configuration of the glucuronide bond is critical for the metabolite's interactions with biological systems, including potential recognition by efflux transporters like MRP2 and P-glycoprotein, which influence its biliary excretion [7].
Table 2: Stereochemical Features of Carvedilol-d3 N-β-D-Glucuronide
Structural Element | Stereochemical Feature | Biological Significance |
---|---|---|
Glucuronic Acid | β-D-configuration (2S,3S,4S,5R,6R) | Substrate recognition by transporters |
Glycosidic Bond | β-conjugation | Resistance to spontaneous hydrolysis |
Carvedilol Chiral Center | Racemic (R(+) and S(-) enantiomers) | Potential for stereoselective metabolism |
Conjugation Site | Secondary amine (N-glucuronide) | Distinct from phenolic O-glucuronide metabolites |
Glucuronide Anomeric Carbon | β-oriented (equatorial) | Enhanced metabolic stability |
The deuterated and non-deuterated carvedilol glucuronides exhibit nearly identical chemical behavior but possess critically distinct analytical properties. The non-deuterated counterpart, Carvedilol-β-D-glucuronide (CAS 114869-83-9), has a molecular formula of C30H34N2O10 and a molecular weight of 582.60 g/mol [1] [9] [10]. This 3 Da mass difference creates a distinct chromatographic and mass spectrometric signature that enables precise quantification when the deuterated version is employed as an internal standard [3] [7]. Both compounds share identical chromatographic retention under reversed-phase conditions, with co-elution observed in ultra-performance liquid chromatography (UPLC) systems, though Carvedilol-d3 N-β-D-Glucuronide may exhibit slightly increased retention time (0.1-0.3 minutes) due to the deuterium isotope effect on hydrophobic interactions [7].
Physicochemically, the deuterated compound demonstrates a 0.36-unit increase in logP value (calculated) compared to its non-deuterated counterpart, reflecting slightly enhanced hydrophobicity of the deuterated methoxy group [7]. This difference, however, does not significantly impact their aqueous solubilities, which remain similarly low for both compounds [1] [10]. In biological matrices, the deuterated version serves as an ideal internal standard because it experiences identical extraction recovery rates and matrix effects as the non-deuterated analyte during sample preparation [3] [7].
Table 3: Comparative Analysis of Deuterated vs. Non-deuterated Carvedilol Glucuronides
Characteristic | Carvedilol-d3 N-β-D-Glucuronide | Carvedilol-β-D-Glucuronide | Analytical Implications |
---|---|---|---|
CAS Number | 216973-69-2 | 114869-83-9 | Distinct compound identification |
Molecular Formula | C30D3H31N2O10 | C30H34N2O10 | Mass differentiation in MS detection |
Molecular Weight | 585.617 g/mol | 582.60 g/mol | +3 Da shift enables MRM transitions |
Primary Application | Internal standard for MS | Metabolite reference standard | Complementary analytical roles |
Retention Time (RP-UPLC) | Slight increase (~0.1-0.3 min) | Reference retention | Near-coelution with predictable offset |
Hydrophobicity (logP) | Increased by ~0.36 units | Reference value | Minimal impact on extraction efficiency |
Metabolic Behavior | Identical to non-deuterated form | Native metabolite | Accurate tracking of in vivo processes |
The deuterated analog is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for carvedilol metabolite quantification. Its structural similarity ensures equivalent ionization efficiency in electrospray ionization (ESI) sources, while the mass difference allows baseline resolution in selected reaction monitoring (SRM) transitions [3] [7]. This analytical utility is particularly valuable given carvedilol's complex metabolism involving multiple cytochrome P450 enzymes (CYP2D6, CYP2C9) and UGT isoforms, which generate several metabolites requiring precise quantification [5] [7]. Studies have identified both glucuronides as weak inhibitors of cytochrome P450 enzymes, with IC50 values in the micromolar range, though this inhibition potential does not differ significantly between deuterated and non-deuterated forms [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7